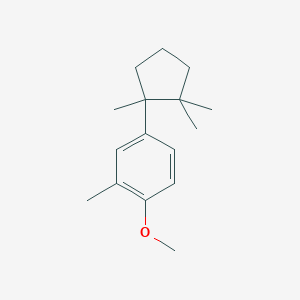
Manganese;nickel;oxosilver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese;nickel;oxosilver is a compound that combines the elements manganese, nickel, and silver in an oxide form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese;nickel;oxosilver can be achieved through various methods, including co-precipitation, sol-gel, hydrothermal, and thermal decomposition techniques. For instance, a common approach involves the co-precipitation of manganese, nickel, and silver salts in an alkaline medium, followed by calcination to form the oxide compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale co-precipitation processes, where metal salts are precipitated using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired oxide compound .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese;nickel;oxosilver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent metals and the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pH, and the presence of catalysts can significantly affect the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state oxides, while reduction reactions can produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Manganese;nickel;oxosilver has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its redox properties.
Biology: Investigated for its potential role in biological redox processes and as a component in biosensors.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of manganese;nickel;oxosilver involves its ability to undergo redox reactions, which can influence various chemical and biological processes. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular components. For example, in biological systems, this compound can participate in oxidative stress responses and influence cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium nickel manganese cobalt oxide: Commonly used in lithium-ion batteries, this compound shares similar redox properties but includes cobalt in its composition.
Nickel manganese oxide: Another related compound used in catalysis and energy storage applications.
Uniqueness
Manganese;nickel;oxosilver is unique due to the presence of silver, which imparts additional catalytic and antimicrobial properties. This makes it distinct from other similar compounds that do not contain silver .
Eigenschaften
CAS-Nummer |
830358-64-0 |
|---|---|
Molekularformel |
AgMnNiO |
Molekulargewicht |
237.499 g/mol |
IUPAC-Name |
manganese;nickel;oxosilver |
InChI |
InChI=1S/Ag.Mn.Ni.O |
InChI-Schlüssel |
AWVDRMOCMXKORX-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ag].[Mn].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


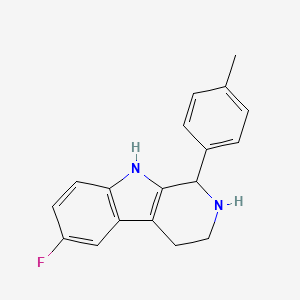
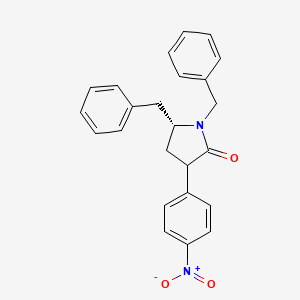
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
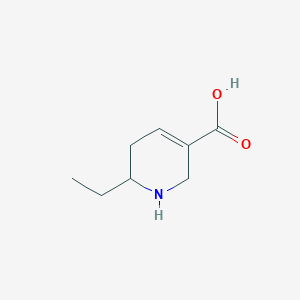
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
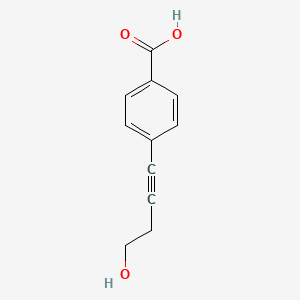
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
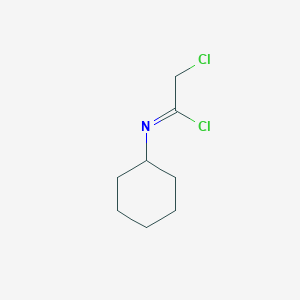
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
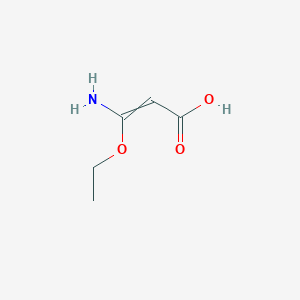
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)
